![molecular formula C18H19BrN6O3 B2637275 2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide CAS No. 876151-45-0](/img/structure/B2637275.png)
2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- [f]-Fused Purine-2,6-diones : A study discussed the synthesis of new thiadiazepino-purine ring systems, including compounds structurally similar to your chemical of interest, highlighting the chemical synthesis process and potential applications in various fields of chemistry (Hesek & Rybár, 1994).
Pharmacological Applications
- Serotonin Receptor Affinities : Research has shown the affinity of similar compounds for serotonin (5HT) receptors, indicating potential applications in neuropsychopharmacology and as therapeutic agents for mental health disorders (Pawłowski et al., 1999).
- Anticancer Activity : A study on olomoucine analogues (structurally related compounds) demonstrated potential anticancer activities, particularly against human breast cancer cell lines, highlighting the significance in cancer research and drug development (Hayallah, 2017).
Neuropharmacology
- Central Nervous System Effects : Compounds with similar structures have been found to influence the central nervous system, displaying properties such as sedative and analgesic effects (Drabczyńska et al., 1992).
- Adenosine Receptor Affinity : Some derivatives of xanthines, which include compounds related to your chemical of interest, showed potential as adenosine receptor antagonists, indicating their potential use in neurological and cardiovascular therapies (Załuski et al., 2018).
Imaging and Radiopharmaceuticals
- Radioligand Imaging : Certain phenylpyrazolo[1,5-a]pyrimidineacetamides, structurally related to the compound , have been used in radioligand imaging for the translocator protein with PET scans, indicating their potential in diagnostic imaging and research (Dollé et al., 2008).
Antiviral Properties
- Anticytomegalovirus Activity : Research has demonstrated the potential antiviral properties of N-aryl derivatives containing similar structures against human cytomegalovirus, suggesting possible applications in antiviral therapy (Paramonova et al., 2020).
Anticonvulsant and Antidepressant Properties
- Anticonvulsant and Antidepressant Activity : Studies have found that certain acetamide derivatives, including compounds similar to the one you are interested in, exhibit anticonvulsant and antidepressant activities, which could be significant in the treatment of neurological disorders (Severina et al., 2020).
Antimicrobial Activity
- Antimicrobial Properties : Some heterocyclic compounds incorporating similar structural elements have shown antimicrobial activity, suggesting their potential use in fighting infections (Bondock et al., 2008).
Propriétés
IUPAC Name |
2-[9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN6O3/c1-10-7-23(12-5-3-11(19)4-6-12)17-21-15-14(24(17)8-10)16(27)25(9-13(20)26)18(28)22(15)2/h3-6,10H,7-9H2,1-2H3,(H2,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBLEGBADXDDHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

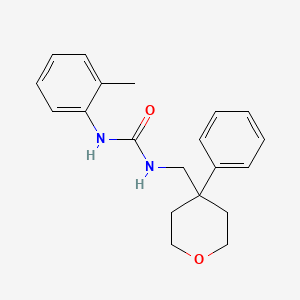
![6-Methoxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2637198.png)
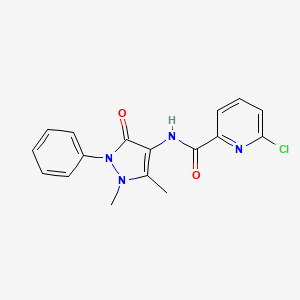
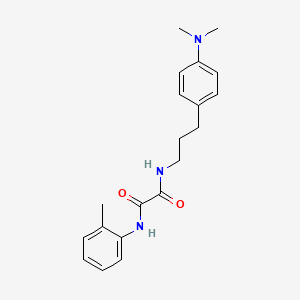
![2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide](/img/structure/B2637202.png)
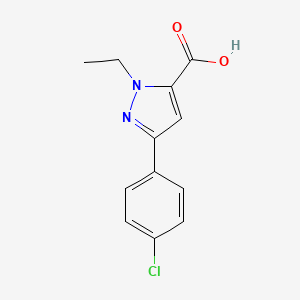

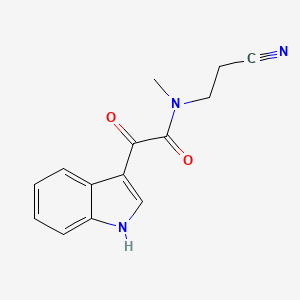
![3-benzyl-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2637208.png)
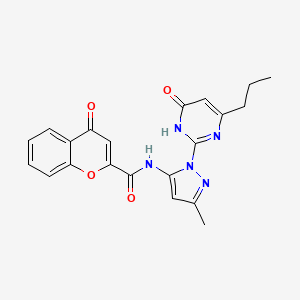
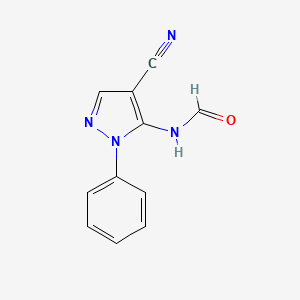
![[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2637211.png)
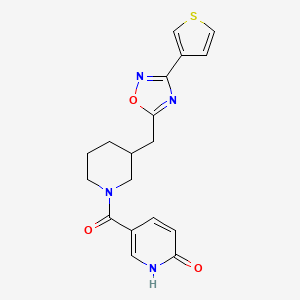
![(E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide](/img/structure/B2637215.png)